N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine core substituted with amino groups and an alaninamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 4-methylphenylamine under controlled conditions to introduce the amino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The amino groups on the triazine core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazine core .
Scientific Research Applications
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazine core and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(4-methylphenyl)amine derivatives: Share similar structural features but differ in their functional groups.
Triazine-based compounds: Have a similar core structure but vary in their substituents.
Uniqueness
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C27H29N7O2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C27H29N7O2/c1-17-5-9-21(10-6-17)30-26-32-25(33-27(34-26)31-22-11-7-18(2)8-12-22)28-19(3)24(35)29-20-13-15-23(36-4)16-14-20/h5-16,19H,1-4H3,(H,29,35)(H3,28,30,31,32,33,34) |
InChI Key |
OSHOZKWNBBISCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.